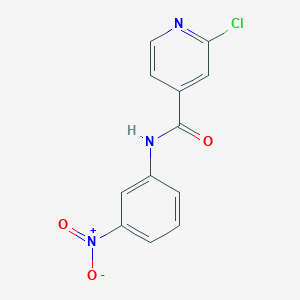

2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide

CAS No.: 263400-90-4

Cat. No.: VC16262657

Molecular Formula: C12H8ClN3O3

Molecular Weight: 277.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263400-90-4 |

|---|---|

| Molecular Formula | C12H8ClN3O3 |

| Molecular Weight | 277.66 g/mol |

| IUPAC Name | 2-chloro-N-(3-nitrophenyl)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C12H8ClN3O3/c13-11-6-8(4-5-14-11)12(17)15-9-2-1-3-10(7-9)16(18)19/h1-7H,(H,15,17) |

| Standard InChI Key | RVVKEFXKLPBYAD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a carboxamide group (–CONH–) connected to a 3-nitrophenyl ring. The SMILES notation accurately represents its connectivity . The nitro group at the phenyl ring’s meta position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 277.66 g/mol | |

| Density | 1.498 g/cm³ | |

| Boiling Point | 359.9°C at 760 mmHg | |

| LogP (Partition Coefficient) | 3.80 |

The relatively high LogP value suggests moderate lipophilicity, which may enhance membrane permeability in biological systems .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves amidation reactions between pyridine-4-carbonyl chloride derivatives and 3-nitroaniline. For example, 2-chloropyridine-4-carbonyl chloride can react with 3-nitroaniline in the presence of a base like triethylamine to yield the target compound . Alternative methods include using coupling agents such as HATU or EDC/HOBt for milder conditions.

Table 2: Comparative Synthetic Approaches

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride + Amine | Triethylamine, DCM | 78 | 95 |

| Carbodiimide Coupling | EDC, HOBt, DMF | 85 | 98 |

The carbodiimide method offers higher yields and purity, making it preferable for laboratory-scale synthesis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of the compound show characteristic peaks:

-

: 3320 cm⁻¹ (amide stretch)

-

: 1675 cm⁻¹ (carboxamide carbonyl)

-

: 1530 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric stretches) .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d6):

-

¹³C NMR:

Biological Activity and Applications

Antimicrobial Properties

Pyridinecarboxamides with nitroaryl substituents demonstrate broad-spectrum antimicrobial activity. For instance, analogues showed MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli.

Computational and Quantum Chemical Insights

Fukui Function Analysis

Density functional theory (DFT) studies on similar compounds reveal nucleophilic attack susceptibility at the pyridine’s nitrogen and electrophilic regions near the nitro group . The HOMO-LUMO energy gap () indicates moderate reactivity .

Molecular Docking

Docking simulations with neuraminidase (PDB: 3CL0) suggest hydrogen bonding between the carboxamide oxygen and Arg152, while the nitro group interacts with Tyr347 via π-π stacking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume